1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Description
Molecular Architecture and Functional Groups
The fundamental molecular architecture of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is characterized by a bicyclic heterocyclic framework consisting of a fused pyrrole and pyridine ring system. The compound possesses a molecular formula of C₁₃H₁₆N₂O₄ with a calculated molecular weight of 264.28 grams per mole. The core pyrrolopyridine structure represents a partially saturated system where the pyrrole ring contains two methylene groups at positions 2 and 3, creating a dihydropyrrolo[2,3-b]pyridine backbone.
The structural arrangement incorporates several distinct functional groups that define its chemical behavior. The tert-butoxycarbonyl group, commonly referred to as the Boc protecting group, is attached to the nitrogen atom at position 1 of the pyrrole ring. This bulky protecting group serves multiple purposes in synthetic chemistry, providing steric hindrance and modulating the electronic properties of the nitrogen center. The carboxylic acid functionality is positioned at the 5-position of the pyridine ring, contributing to the compound's polarity and potential for hydrogen bonding interactions.
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid. The Simplified Molecular-Input Line-Entry System representation provides a concise description of the molecular connectivity: CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)C(=O)O. This notation clearly illustrates the connectivity pattern between the tert-butyl ester moiety, the bicyclic ring system, and the carboxylic acid group.
Table 1: Fundamental Molecular Properties
Isomeric Forms and Tautomerism
The structural complexity of this compound arises partly from its potential for exhibiting various isomeric forms and tautomeric equilibria. The pyrrolopyridine core system can theoretically exist in different tautomeric states, although the presence of the tert-butoxycarbonyl protecting group significantly stabilizes the observed form by preventing proton migration at the nitrogen center. Research on related pyrrolopyridine systems has demonstrated that tautomeric behavior is heavily influenced by substituent effects and environmental conditions.
Studies of analogous pyrrolo[2,3-b]pyridine derivatives have revealed that compounds in this class can exhibit keto-enol tautomerism when hydroxyl groups are present at specific positions. Nuclear magnetic resonance spectroscopy investigations of related 3-hydroxypyrrolo[2,3-b]pyridine compounds showed that tautomeric ratios are highly dependent on solvent polarity and hydrogen bonding capabilities. The keto tautomer typically predominates in chloroform solutions, while the enol form becomes more favorable in polar protic solvents such as dimethyl sulfoxide.
For the specific compound under investigation, the carboxylic acid functionality at the 5-position introduces additional complexity regarding potential intramolecular hydrogen bonding patterns. The spatial proximity of the carboxyl group to the pyridine nitrogen atom creates opportunities for stabilizing interactions that could influence the overall molecular conformation and tautomeric preferences. However, the tert-butoxycarbonyl group at the 1-position effectively locks the nitrogen in a protected state, minimizing the likelihood of significant tautomeric interconversion involving this site.
The conformational rigidity imparted by the bicyclic framework limits the available tautomeric forms compared to more flexible heterocyclic systems. Computational studies on similar pyrrolopyridine derivatives suggest that the fused ring system constrains the molecule to a relatively narrow range of energetically accessible conformations, thereby reducing the potential for complex tautomeric equilibria.
Conformational Analysis and Steric Effects
Conformational analysis of this compound reveals significant steric interactions that influence the overall three-dimensional structure and chemical behavior. The presence of the bulky tert-butoxycarbonyl group introduces substantial steric hindrance around the nitrogen center, affecting both the local geometry and the global conformational preferences of the molecule. Studies on related pyrrolidine nucleotide analogs have demonstrated that alkylation and acylation of nitrogen atoms can effectively tune conformational properties across the entire pseudorotation cycle.
The pyrrolidine-like portion of the molecule, formed by the saturated two-carbon bridge connecting the nitrogen to the pyridine ring, exhibits conformational flexibility reminiscent of five-membered ring systems. Research on analogous pyrrolidine derivatives has shown that the ring can adopt various envelope and twisted conformations, described by pseudorotation parameters including phase angle and maximum puckering amplitude. The phase angle, ranging from 0° to 360°, indicates which ring atoms are positioned outside the ring plane, while the puckering amplitude describes the degree of out-of-plane distortion.
The conformational behavior is significantly influenced by the electronic and steric effects of the substituents. The tert-butoxycarbonyl group, with its considerable bulk and electron-withdrawing character, constrains the available conformational space around the nitrogen atom. This constraint is particularly pronounced when considering rotational barriers around the carbon-nitrogen bond connecting the protecting group to the ring system. The carboxylic acid functionality at the 5-position introduces additional conformational considerations through potential intramolecular hydrogen bonding with nearby heteroatoms.
Table 2: Conformational Parameters for Related Pyrrolidine Systems
| Substituent Pattern | Predominant Conformation | Population (%) | Phase Angle Range |
|---|---|---|---|
| trans-3',4' substitution | ¹T₂ or ¹E | ~60 | Eastern/Western |
| cis-3',4' substitution | ²T₃ | >80 | Southern |
| Phosphonoformyl derivatives | ³T₄ | Variable | Northern/Southern |
The steric effects become particularly pronounced when considering intermolecular interactions in the solid state. X-ray crystallographic studies of related pyrrolopyridine compounds have revealed that bulky substituents can significantly influence packing arrangements and hydrogen bonding patterns. The tert-butyl group's tetrahedral geometry creates a cone of steric exclusion that affects how molecules approach each other in crystal lattices or solution aggregates.
Computational Modeling of Electronic Structure (Density Functional Theory Studies)
Density functional theory computational studies provide crucial insights into the electronic structure and stability of this compound. Electronic structure calculations using modern density functional theory methods have been employed to understand the bonding characteristics and molecular orbital distributions in related pyrrolopyridine systems. These computational approaches reveal important information about frontier molecular orbitals, charge distribution patterns, and energetic stability of different conformational states.
Research on the closely related compound 4-chloro-1H-pyrrolo[2,3-b]pyridine demonstrated that density functional theory calculations at the Becke, Lee, Yang, and Parr level provide accurate descriptions of the electronic structure for pyrrolopyridine derivatives. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 3.59 electronvolts for the chlorinated analog suggests high kinetic stability, indicating that similar computational approaches should yield reliable results for the tert-butoxycarbonyl-protected derivative.
The bonding topology within the pyrrolopyridine framework has been characterized through atoms-in-molecules analysis, revealing covalent nitrogen-carbon and carbon-carbon bonds with relatively large electron densities ranging from 2.07 to 2.74 electrons per cubic angstrom. The associated Laplacian values, highly negative at -11.37 to -19.20 electrons per cubic angstrom to the fifth power, confirm the covalent nature of these interactions. Such detailed electronic structure information provides fundamental insights into the chemical reactivity and stability patterns expected for the tert-butoxycarbonyl derivative.
Computational studies on pyrrolidine nucleotide analogs have shown that density functional theory calculations using the B3LYP functional with 6-31G* basis sets can accurately predict conformational energy profiles. Full geometry optimizations followed by single-point calculations with extended basis sets including diffuse functions (6-31++G*) and continuum solvation models provide reliable energetic rankings of different conformational states. These computational protocols have successfully reproduced experimental nuclear magnetic resonance coupling constant data, validating their applicability to related systems.
Table 3: Computational Electronic Structure Parameters
| Property | Typical Range | Computational Level | Reference System |
|---|---|---|---|
| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | 3.5-4.0 eV | Becke, Lee, Yang, and Parr/6-31G* | 4-chloro-analog |
| Bond Critical Point Density | 2.0-2.8 e/Ų | Atoms-in-molecules analysis | Pyrrolopyridine core |
| Laplacian Values | -11 to -19 e/Ų⁵ | Topological analysis | Carbon-carbon/carbon-nitrogen bonds |
| Conformational Energy Difference | 2-8 kJ/mol | B3LYP/6-31++G* | Pyrrolidine analogs |
The electronic structure calculations also provide important information about charge distribution patterns throughout the molecule. The tert-butoxycarbonyl group, being an electron-withdrawing substituent, significantly affects the electron density distribution on the nitrogen atom and neighboring carbon centers. This electronic perturbation influences both the chemical reactivity and the physical properties of the compound, including its interactions with biological targets and synthetic reagents.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-5-4-8-6-9(11(16)17)7-14-10(8)15/h6-7H,4-5H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWJNFYEPYTLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two main stages:
- Protection of the pyrrolo nitrogen with a tert-butoxycarbonyl group (Boc protection)
- Introduction or functionalization of the carboxylic acid group at the 5-position of the pyrrolo[2,3-b]pyridine ring
Boc Protection of Pyrrolo[2,3-b]pyridine Nitrogen
The Boc group is introduced to the nitrogen atom to protect it during further synthetic steps. Common reagents and conditions include:
- Reagents: Boc anhydride (di-tert-butyl dicarbonate), triethylamine (base)
- Solvents: Methanol or dichloromethane
- Conditions: Low temperature (0–20 °C) under inert atmosphere (nitrogen), reaction times around 20–24 hours
- A solution of the pyrrolo[2,3-b]pyridine derivative in methanol is cooled to 0 °C under nitrogen.
- Triethylamine is added as a base to scavenge acid byproducts.
- Boc anhydride is added slowly, and the mixture is allowed to warm to room temperature and stirred for about 23 hours.
- After completion, the reaction mixture is concentrated, acidified, and extracted to isolate the Boc-protected product as a solid with yields reported up to 99%.
Introduction of the Carboxylic Acid Group at the 5-Position
The carboxylic acid functionality can be introduced via:
- Direct carboxylation of a suitable pyrrolo[2,3-b]pyridine precursor
- Functional group transformation of a halogenated intermediate
- Hydrolysis of ester intermediates
A representative method involves:
- Starting from a 5-bromo-pyrrolo[2,3-b]pyridine derivative.
- Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl groups or carboxylated moieties.
- Subsequent hydrolysis or acidic workup to convert esters or protected acids to free carboxylic acid.
- Catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- Bases like potassium carbonate
- Solvent systems such as dioxane/water mixtures
- Heating at 80 °C under nitrogen atmosphere
- Acidification with hydrochloric acid to liberate the acid functionality
Purification and Isolation
- After reaction completion, mixtures are typically cooled and acidified.
- Extraction with organic solvents such as ethyl acetate is performed.
- Drying agents like sodium sulfate are used to remove water.
- Ion-exchange resins (e.g., DOWEX 50WX2-400) can be employed to purify the product by adsorbing impurities and releasing the product upon treatment with ammonia in methanol.
- Final products are isolated by filtration and concentration under reduced pressure.
Summary Table of Preparation Steps
Research Findings and Notes
- The Boc protection step is crucial to avoid side reactions on the nitrogen during palladium-catalyzed coupling or other transformations.
- The use of palladium catalysts and Suzuki-type cross-couplings is a well-established method for introducing aromatic or functional groups onto heterocyclic scaffolds.
- Ion-exchange resin purification offers a mild and effective method to obtain high-purity products without harsh chromatographic conditions.
- Reaction conditions such as temperature, solvent system, and atmosphere (nitrogen) are tightly controlled to optimize yields and purity.
- The compound's structure and protecting group strategy make it a versatile intermediate for further medicinal chemistry applications.
Additional Considerations
- Alternative Boc protection methods using sodium carbonate in aqueous/acetone mixtures at 0–25 °C for 3 hours have been reported for related pyrrolidine carboxylic acids, suggesting mild and efficient protection conditions.
- Analytical techniques such as NMR (1H, 13C), IR spectroscopy, and LC-MS are employed to confirm structure and purity during synthesis.
- Purity of final compounds is typically above 95%, verified by HPLC and elemental analysis.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex molecules and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds and drug candidates.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its role as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical reactions. This selective deprotection is crucial in multi-step synthesis processes, allowing for the sequential modification of complex molecules .
Comparison with Similar Compounds
Structural Analogues
1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
- Molecular Formula : C₁₄H₁₆N₂O₄ .
- Key Differences : Methyl group at the 5-position instead of a hydrogen; carboxylic acid at the 3-position.
- Synthetic Utility : The methyl group increases lipophilicity, making it suitable for CNS-targeting compounds. However, the 3-carboxylic acid reduces solubility compared to the 5-isomer .
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid
- Molecular Formula : C₁₃H₁₄N₂O₄ .
- Key Differences : Carboxylic acid at the 4-position.
- Reactivity : The 4-carboxylic acid sterically hinders electrophilic substitution at the adjacent 3-position, limiting its use in certain coupling reactions .
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Molecular Formula : C₁₅H₂₀N₂O₃ .
- Key Differences : Hydroxymethyl group at the 3-position and methyl at the 5-position.
- Applications : The hydroxymethyl group enables click chemistry, but the absence of a carboxylic acid restricts its utility in peptide coupling .
Commercial Availability and Pricing
Biological Activity
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1341037-48-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N2O4
- Molecular Weight : 264.28 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly as an inhibitor of specific enzymes and pathways involved in various diseases.
1. Enzyme Inhibition
2. Anti-inflammatory and Antioxidant Properties
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Case Study 1: DYRK1A Inhibition
Case Study 2: Anti-inflammatory Activity
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| DYRK1A Inhibition | Nanomolar-level inhibition | |
| Anti-inflammatory | Reduced cytokine production in BV2 cells | |
| Antioxidant | Confirmed antioxidant activity via ORAC assays |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- DYRK1A : The inhibition mechanism involves binding to the ATP-binding site of the kinase, preventing substrate phosphorylation.
- Inflammatory Pathways : The compound appears to modulate NF-kB signaling pathways, leading to decreased expression of pro-inflammatory genes.
Q & A
Q. What are the key synthetic routes for preparing 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid?
The compound is typically synthesized via a multi-step process involving:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize reactive amine intermediates. This step often employs Boc anhydride or Boc-Oxyma in the presence of a base like DMAP .
- Cyclization : Formation of the pyrrolo[2,3-b]pyridine core using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) with halogenated intermediates .
- Carboxylic acid activation : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF .
Q. Key Considerations :
Q. How can purity and structural integrity be validated for this compound?
Analytical Methods :
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .
- NMR Spectroscopy : Confirm Boc group integrity (δ 1.2–1.4 ppm for tert-butyl protons) and pyrrolo-pyridine ring protons (δ 6.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ expected at m/z 307.3) .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Solubility : Dissolve in DMSO (10–50 mM) for long-term storage; avoid aqueous buffers to prevent Boc group hydrolysis .
- Stability Tests : Monitor decomposition via monthly HPLC analysis. Degradation >5% warrants repurification .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to predict intermediates and transition states .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd(OAc)₂/XPhos for coupling steps) .
- Experimental Validation : Compare computational predictions with empirical yields (e.g., 72% theoretical vs. 68% observed for Suzuki coupling) .
Case Study :
A 2024 study achieved 85% yield in Boc deprotection by simulating acid stability thresholds (pH 2–4) using COSMO-RS solvation models .
Q. How can researchers resolve contradictions in reported spectral data?
Scenario : Discrepancies in ¹³C NMR peaks for the carboxylic acid group (δ 168–172 ppm). Resolution Steps :
Standardization : Re-run spectra under identical conditions (solvent, temperature, concentration).
X-ray Crystallography : Confirm tautomeric forms (e.g., keto-enol equilibria) using single-crystal diffraction (e.g., P2₁/c space group) .
pH Titration : Correlate chemical shifts with protonation states (e.g., δ 170.5 ppm at pH 7.0 vs. δ 172.1 ppm at pH 2.0) .
Q. What strategies improve yields in multi-step syntheses?
Optimization Approaches :
- Catalyst Screening : Test Pd₂(dba)₃ vs. Pd(OAc)₂ for coupling efficiency (e.g., 65% vs. 78% yield) .
- Workup Refinement : Use column chromatography (SiO₂, hexane/EtOAc gradient) instead of recrystallization to recover polar intermediates .
- In Situ Protection : Avoid Boc group cleavage by replacing HCl with TFA during ester hydrolysis .
Q. How does the Boc group influence reactivity in downstream applications?
Mechanistic Insights :
- Steric Effects : The bulky tert-butyl group slows nucleophilic attacks at the pyrrolo-pyridine nitrogen .
- Acid Sensitivity : Boc removal (e.g., with TFA) generates a reactive amine for functionalization (e.g., amide coupling) .
- Thermal Stability : DSC analysis shows decomposition onset at 162°C, enabling high-temperature reactions (<150°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
